2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol
Description
2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol (CAS: 159,13674, C₇H₇F₂NO) is a fluorinated alcohol featuring a pyridin-4-yl group attached to a difluorinated ethanol backbone. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the aromatic nitrogen of pyridine, influencing its electronic properties, solubility, and reactivity. This molecule is of interest in medicinal chemistry and materials science due to fluorine’s ability to modulate lipophilicity, metabolic stability, and hydrogen-bonding interactions .
Properties
Molecular Formula |
C7H7F2NO |
|---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
2,2-difluoro-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)6(11)5-1-3-10-4-2-5/h1-4,6-7,11H |
InChI Key |
OSOBVVANSKWZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol typically involves the reaction of pyridine derivatives with difluoroethanol. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a difluoroethanol derivative under basic conditions . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted pyridine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The difluoroethanol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
2-(Pyridin-4-yl)ethan-1-ol
Structure: Lacks fluorine atoms at the ethanol β-position. Properties:
- Synthesis : Prepared via reduction of ethyl 2-(pyridin-4-yl)acetate using LiAlH₄ (74% yield) .
- NMR Data : Hydroxyl proton at δ 4.13 ppm, pyridin-4-yl protons at δ 7.27–8.42 ppm .
Comparison : - The absence of fluorine reduces electron-withdrawing effects, leading to lower acidity of the hydroxyl group.
- Higher metabolic susceptibility compared to fluorinated analogs due to unprotected β-position .
2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol
Properties :
- Lipophilicity: Increased logP compared to non-fluorinated analog due to fluorine’s hydrophobicity.
Substituent Variation: Halogens vs. Fluorine
2-Bromo-1-(pyridin-4-yl)ethan-1-ol
Structure : Bromine replaces β-fluorines.
Properties :
- Reactivity : Bromine’s leaving-group capability makes it reactive in nucleophilic substitutions (e.g., SN2 reactions).
- Physical Data : Molecular weight 202.05 g/mol (vs. 159.14 g/mol for difluoro analog) .
Ketone vs. Alcohol Derivatives
2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one (5c)
Structure : Ketone group replaces alcohol; pyrrolidine substituent.
Synthesis : Prepared via coupling reactions .
Comparison :
- Electrophilicity : Ketone enhances electrophilicity at the α-carbon, differing from the alcohol’s nucleophilic hydroxyl group.
- Biological Activity : Ketones often serve as intermediates in drug synthesis, whereas alcohols may act as final pharmacophores .
Aromatic Ring Modifications
2,2-Difluoro-1-(2-fluorophenyl)ethanone
Structure : Fluorophenyl replaces pyridin-4-yl.
Comparison :
- Electronic Effects : Pyridine’s nitrogen introduces resonance effects, while fluorophenyl relies on inductive fluorine effects.
1-[2-(Difluoromethyl)pyridin-4-yl]ethan-1-one
Structure: Difluoromethyl group on pyridine ring. Properties: Molecular weight 171.15 g/mol; ketone functionality alters reactivity compared to ethanol derivatives .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Metabolic Stability Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
